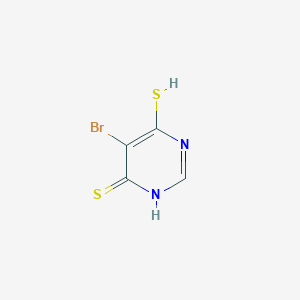

5-Bromo-6-sulfanylpyrimidine-4(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

6303-49-7 |

|---|---|

Molecular Formula |

C4H3BrN2S2 |

Molecular Weight |

223.1 g/mol |

IUPAC Name |

5-bromo-4-sulfanyl-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C4H3BrN2S2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) |

InChI Key |

GBRYMZJQXDLLFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=S)N1)Br)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Bromo 6 Sulfanylpyrimidine 4 3h Thione

Retrosynthetic Analysis of the 5-Bromo-6-sulfanylpyrimidine-4(3H)-thione Scaffold

A retrosynthetic approach to this compound reveals several potential disconnection points. The primary scaffold is a pyrimidine (B1678525) ring substituted with a bromine atom at the C5 position, a sulfanyl (B85325) group at the C6 position, and a thione group at the C4 position. The most logical disconnections involve the formation of the pyrimidine ring and the introduction of the bromine and sulfanyl substituents.

The pyrimidine ring itself is typically formed through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg For the target molecule, this suggests a precursor like a β-ketoester or a related 1,3-dicarbonyl compound that can react with thiourea (B124793) or a derivative. The bromine and the C6-sulfanyl group can be envisioned as being introduced either before or after the cyclization to form the pyrimidine ring.

Approaches to Pyrimidine Ring Construction with Thione Functionality

The construction of a pyrimidine ring featuring a thione group is a well-established process in heterocyclic chemistry, with several reliable methods available. bu.edu.egnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov

Cyclocondensation Reactions Utilizing Thiourea or Related Sulfur-Containing Precursors

A prevalent and versatile method for synthesizing pyrimidine-thiones is the cyclocondensation reaction involving thiourea or its derivatives. bu.edu.egnih.govnih.gov This approach typically involves the reaction of thiourea with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net For instance, the Biginelli reaction, a classic multi-component reaction, can be adapted to produce dihydropyrimidine-thiones by using thiourea in place of urea. nih.govresearchgate.net These reactions are often catalyzed by acids or Lewis acids and can be promoted by microwave irradiation to enhance reaction rates and yields. nih.gov

The general mechanism involves the initial condensation of the 1,3-dicarbonyl compound with thiourea, followed by an intramolecular cyclization and dehydration to afford the pyrimidine-thione ring. The choice of the 1,3-dicarbonyl precursor is crucial as it dictates the substitution pattern on the resulting pyrimidine ring.

Multi-component Reactions for Pyrimidine Thione Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like pyrimidine thiones in a single synthetic step. bu.edu.egcapes.gov.br These reactions combine three or more starting materials in a one-pot process, avoiding the isolation of intermediates. researchgate.netnih.gov The Biginelli reaction is a prime example of an MCR that can be utilized for the synthesis of dihydropyrimidine-2(1H)-thiones. nih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester, and thiourea. researchgate.net Various catalysts, including environmentally friendly options like montmorillonite (B579905) clay, have been employed to facilitate this transformation under solvent-free conditions. nih.gov The versatility of MCRs allows for the generation of a diverse library of pyrimidine thiones by simply varying the starting components. mdpi.com

| Reaction Type | Key Reactants | Catalyst Examples | Key Features |

| Biginelli-like Reaction | Aldehyde, β-Ketoester, Thiourea | HCl, Lewis Acids (e.g., Bi(NO₃)₃·5H₂O, ZrCl₄), Chitosamine hydrochloride | One-pot synthesis, leads to dihydropyrimidine-thiones. nih.govresearchgate.net |

| Cyclocondensation | 1,3-Dicarbonyl compound, Thiourea | Acid or Base catalysis | Fundamental method for pyrimidine ring formation. bu.edu.egresearchgate.net |

| MCR with Barbituric Acid | Barbituric acid, Aldehyde, Thiourea | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Environmentally friendly, proceeds in water. researchgate.net |

Strategies for Introducing and Modifying the Sulfanyl Group at Position 6

The introduction of a sulfanyl group at the C6 position of the pyrimidine ring is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including S-alkylation of a precursor thione and direct sulfanylation techniques. bu.edu.egnih.gov

S-Alkylation and Related Transformations

S-alkylation is a common strategy for modifying the sulfur-containing functional groups in pyrimidine thiones. bu.edu.egnih.gov In a typical procedure, a pyrimidine-2-thione derivative can be reacted with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov For instance, the reaction of 3,4-dihydro-1H-pyrimidine-2-thiones with ethyl chloroacetate (B1199739) in ethanol (B145695) leads to the formation of the corresponding S-alkylated products. nih.gov This method provides a straightforward way to introduce a variety of substituents onto the sulfur atom. While this subsection focuses on modifying an existing sulfanyl group, the principles can be adapted to introduce the group itself if a suitable precursor is used.

Direct Sulfanylation Approaches

Another potential strategy could involve the conversion of a C6-amino group to a sulfanyl group via a Sandmeyer-type reaction, although this is a more indirect approach. The development of direct C-H sulfanylation methods for pyrimidines is an active area of research and could provide a more efficient route in the future.

Regioselective Bromination at Position 5 of the Pyrimidine Core

The introduction of a bromine atom at the C-5 position of the 6-sulfanylpyrimidine-4(3H)-thione core is a critical step in the synthesis of the target molecule. The electronic nature of the substituents on the pyrimidine ring significantly influences the regioselectivity of electrophilic substitution reactions. The sulfanyl (mercapto) group at C-6 and the thione group at C-4 are both electron-donating, which activates the pyrimidine ring towards electrophilic attack. However, the directing effects of these groups must be carefully considered to achieve selective bromination at the desired C-5 position.

Pre-functionalization Strategies for Bromination

Pre-functionalization strategies can be employed to enhance the regioselectivity of bromination. This often involves the introduction of a directing group at a specific position to guide the incoming electrophile. While no direct literature was found for the pre-functionalization strategy specifically for this compound, analogous syntheses of other substituted pyrimidines provide valuable insights. For instance, the synthesis of 6-substituted-2-thiouracils often begins with the condensation of β-ketoesters with thiourea tandfonline.com. A similar approach could be envisioned where a pre-brominated β-ketoester is used as a starting material.

Another potential strategy involves the synthesis of a pyrimidine derivative with a leaving group at the C-5 position, which can then be substituted by a bromide ion. However, direct bromination methods are often more atom-economical and are therefore frequently preferred.

Direct Halogenation Methods

Direct bromination of the 6-sulfanylpyrimidine-4(3H)-thione precursor is a more direct approach. The C-5 position of the pyrimidine ring is electronically activated by the adjacent sulfanyl and thione groups, making it susceptible to electrophilic attack. Various brominating agents can be employed for this purpose.

A common method for the bromination of activated pyrimidine rings is the use of elemental bromine in a suitable solvent, such as acetic acid or chloroform. For example, the bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one has been studied under both ionic and radical conditions nih.gov. Another approach involves the use of N-bromosuccinimide (NBS) as a milder brominating agent, which can offer better control and selectivity. The reaction conditions, including temperature and the presence of a catalyst, play a crucial role in the outcome of the reaction. For instance, copper-promoted C5-selective bromination has been reported for 8-aminoquinoline (B160924) amides, suggesting that metal catalysis could be a viable strategy to enhance regioselectivity beilstein-journals.org.

The synthesis of 6-n-propyl-5-arylazo-2-thiouracils was achieved through the electrophilic attack of a diazonium salt on an alkaline solution of 6-n-propyl-2-thiouracil, indicating the susceptibility of the C-5 position to electrophilic substitution tandfonline.com. This supports the feasibility of direct bromination at this position.

Sequential Synthesis and One-Pot Approaches to this compound

The synthesis of this compound can be approached through both sequential and one-pot methodologies. A sequential synthesis would typically involve the initial synthesis and isolation of the 6-sulfanylpyrimidine-4(3H)-thione precursor, followed by a separate bromination step. The synthesis of the precursor itself can be achieved through the condensation of a suitable three-carbon synthon with thiourea. For example, 6-methylthiouracil derivatives have been synthesized by reacting 2,2,6-trimethyl-4H-1,3-dioxin-4-one with thiourea compounds tandfonline.com. A similar strategy could be adapted to synthesize the unsubstituted 6-sulfanylpyrimidine-4(3H)-thione.

One-pot syntheses offer advantages in terms of efficiency and reduced waste. A potential one-pot approach could involve the in-situ formation of the 6-sulfanylpyrimidine-4(3H)-thione followed by immediate bromination without isolation of the intermediate. While no specific one-pot synthesis for the target molecule has been reported, the synthesis of other functionalized pyrimidines via one-pot reactions is well-documented, suggesting the feasibility of such an approach researchgate.net. For example, 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives have been synthesized in a one-pot condensation researchgate.net.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of brominating agent, solvent, reaction temperature, and reaction time.

Table 1: Potential Reaction Parameters for Optimization

| Parameter | Variation | Expected Outcome |

|---|---|---|

| Brominating Agent | Bromine (Br₂), N-Bromosuccinimide (NBS) | NBS may offer higher selectivity and milder conditions. |

| Solvent | Acetic Acid, Dichloromethane, Acetonitrile | Solvent polarity can influence reaction rate and selectivity. |

| Temperature | Room Temperature to Reflux | Higher temperatures may increase reaction rate but could lead to side products. |

| Catalyst | Lewis acids (e.g., FeCl₃, AlCl₃), Radical initiators | Catalysts can enhance the rate and regioselectivity of the bromination. |

For direct bromination, a systematic study of these parameters would be necessary. For instance, comparing the yields obtained with Br₂ versus NBS under various solvent and temperature conditions would identify the optimal brominating system. The use of a catalyst, such as a Lewis acid, could potentially lower the required reaction temperature and improve the regioselectivity of the bromination.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues of this compound is essential for conducting structure-activity relationship (SAR) studies, which are critical in drug discovery and materials science. By systematically modifying the substituents on the pyrimidine ring, researchers can probe the influence of different functional groups on the biological activity or material properties of the compound.

For instance, the synthesis of various 6-substituted-2-thiouracils has been reported, demonstrating the feasibility of introducing diverse groups at the C-6 position mdpi.com. Similarly, the synthesis of derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine has been explored for their potential as A3 adenosine (B11128) receptor antagonists researchgate.netacs.org.

Table 2: Potential Analogues for SAR Studies

| Position of Variation | Example of Substituent | Rationale for Variation |

|---|---|---|

| C-2 | -NH₂, -OH, -SR | To investigate the role of the thione group in biological activity. |

| C-5 | -Cl, -I, -CH₃ | To study the effect of different halogens and alkyl groups on potency and selectivity. |

| C-6 | Alkyl, Aryl, Heteroaryl | To explore the impact of steric and electronic properties at this position. |

| N-3 | Alkyl, Benzyl (B1604629) | To assess the influence of substitution on the pyrimidine nitrogen. |

The synthesis of these analogues would likely follow similar synthetic routes as the parent compound, with appropriate modifications to the starting materials. For example, to introduce different substituents at the C-6 position, one could start with different β-dicarbonyl compounds in the initial condensation with thiourea. The utility of 6-amino-2-thiouracil (B86922) as a precursor for synthesizing various bioactive pyrimidine derivatives has been demonstrated, highlighting the versatility of this scaffold for generating a library of compounds for SAR studies nih.gov.

Chemical Reactivity and Transformation Pathways of 5 Bromo 6 Sulfanylpyrimidine 4 3h Thione

Tautomerism Studies of the Pyrimidine-4(3H)-thione and 6-sulfanyl Moieties

One of the most significant chemical properties of pyrimidinethiones is their ability to exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of this compound, the equilibrium involves the migration of a proton between nitrogen and sulfur atoms, leading to thiol-thione tautomerism.

In solution, 5-Bromo-6-sulfanylpyrimidine-4(3H)-thione can exist in an equilibrium between its thione and thiol forms. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form (or mercapto form) contains a sulfhydryl group (-SH). For a molecule with two potential sites for this transformation, such as the C4=S and C6-SH groups, several tautomers are possible.

The position of this equilibrium is highly dependent on the solvent. Generally, polar, protic solvents like water and ethanol (B145695) tend to favor the more polar thione tautomer. researchgate.net This preference is due to the solvent's ability to form hydrogen bonds and stabilize the thione's dipole moment. researchgate.net Conversely, in nonpolar solvents, the thiol form is often more dominant. researchgate.net The self-association of molecules in solution, which favors the thione form, can also influence the equilibrium. researchgate.net Studies on similar 1,2,4-triazole-3-thiones have shown that the thione form typically predominates in condensed phases and solutions.

| Solvent Type | Dominant Tautomer | Reason for Preference |

|---|---|---|

| Polar Protic (e.g., Ethanol, Water) | Thione | Stabilization through hydrogen bonding and dipole interactions. researchgate.net |

| Nonpolar (e.g., Cyclohexane) | Thiol | Lower stabilization of the polar thione form. researchgate.net |

The electronic properties of substituents on the pyrimidine (B1678525) ring can significantly alter the stability of different tautomers and thus shift the equilibrium. Substituents affect the acidity of the N-H protons and the basicity of the sulfur atoms, which are key factors in tautomerism.

Reactions Involving the 5-Bromo Substituent

The bromine atom at the C-5 position is a versatile handle for introducing molecular diversity, serving as a leaving group in nucleophilic substitutions and as a site for metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated pyrimidines. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates attack by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org In this compound, the two nitrogen atoms and the thione/thiol groups contribute to the ring's electron deficiency, making the C-5 position susceptible to nucleophilic attack. Halogenated C-5 pyrimidine nucleosides are frequently used in reactions involving direct displacement with nucleophiles. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 5-bromopyrimidines are excellent substrates for these transformations. nih.gov

The Suzuki-Miyaura coupling reaction is a widely used method for creating biaryl compounds by reacting an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com This reaction is noted for its tolerance of a wide variety of functional groups and often gives good yields. mdpi.com 5-Bromopyrimidines have been successfully used in Suzuki reactions to synthesize a range of 5-arylpyrimidines. researchgate.netacs.org The reaction can be catalyzed by various palladium complexes, and even less expensive nickel catalysts have been shown to be effective. acs.org

The Heck reaction , another palladium-catalyzed process, couples organic halides with alkenes. While less specifically detailed for 5-bromopyrimidines in the search results, it represents another potential pathway for functionalizing the C-5 position. These cross-coupling reactions provide a practical approach for modifying the pyrimidine core, enabling the synthesis of complex derivatives. rsc.orgnih.gov

| Component | Examples | Reference |

|---|---|---|

| Catalyst | Pd(PPh3)4, Nickel complexes | mdpi.comacs.org |

| Base | K3PO4, K2CO3 | mdpi.com |

| Coupling Partner | Arylboronic acids, Heterocyclic boronic acids | acs.orgrsc.org |

| Solvent | 1,4-Dioxane/Water, Green alcohol solvents | mdpi.comacs.org |

Reactions at the 6-Sulfanyl/Thione Moiety

The sulfur atoms at positions 4 and 6 are also reactive centers. The 6-sulfanyl group (-SH), present in the thiol tautomer, is a nucleophile and can undergo several characteristic reactions.

S-Alkylation: The thiol group can be readily alkylated with alkyl halides to form thioethers. This is a common transformation for mercaptopyrimidines.

Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur under mild conditions, for example, with hydrogen peroxide. researchgate.net This could lead to the dimerization of the parent molecule through a disulfide bridge.

Cyclocondensation: The combination of the sulfanyl (B85325) group and the adjacent ring nitrogen can be utilized in cyclization reactions to form fused heterocyclic systems, such as thiazolopyrimidines. mdpi.com These reactions often involve reacting the pyrimidinethione with bifunctional electrophiles.

The thione group (C=S) also exhibits distinct reactivity, often involving reactions with electrophiles at the sulfur atom or participation in cycloaddition reactions. The dual presence of thione and sulfanyl functionalities provides rich chemical possibilities for further derivatization.

Alkylation and Acylation of the Sulfur Atom

While specific studies on the alkylation and acylation of this compound are not extensively documented, the reactivity of the exocyclic sulfur atom can be inferred from the known chemistry of related pyrimidine-thiones. The sulfanyl group (-SH) is expected to be a potent nucleophile, readily undergoing S-alkylation and S-acylation reactions.

Alkylation: In the presence of a base, the sulfanyl group can be deprotonated to form a thiolate anion, which is a strong nucleophile. This thiolate can then react with various alkylating agents, such as alkyl halides, to form the corresponding S-alkylated derivatives. The reaction is generally regioselective for the exocyclic sulfur due to its higher nucleophilicity compared to the ring nitrogens or the thione sulfur.

General Reaction Scheme for S-Alkylation:

Where R is an alkyl group and X is a halogen.

Acylation: Similarly, the sulfanyl group can be acylated using acylating agents like acyl chlorides or acid anhydrides. This reaction would lead to the formation of a thioester derivative at the 6-position.

General Reaction Scheme for S-Acylation:

Where R is an alkyl or aryl group.

Table 1: Representative Alkylation and Acylation Reactions of the Sulfanyl Group

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl iodide (CH₃I) | 5-Bromo-6-(methylthio)pyrimidine-4(3H)-thione | S-Alkylation |

| This compound | Acetyl chloride (CH₃COCl) | S-(5-bromo-4-thioxo-3,4-dihydropyrimidin-6-yl) ethanethioate | S-Acylation |

Oxidation Reactions of the Sulfanyl Group

The sulfanyl group in this compound is susceptible to oxidation. The oxidation products can vary depending on the oxidizing agent and reaction conditions.

Mild Oxidation: Mild oxidizing agents, such as hydrogen peroxide under controlled conditions or iodine, would likely lead to the formation of a disulfide bridge between two molecules of the pyrimidine, resulting in a dimeric species.

Strong Oxidation: Stronger oxidizing agents, like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA), could oxidize the sulfanyl group to a sulfonic acid (-SO₃H).

Cyclization Reactions Involving the Sulfur Atom

The presence of the nucleophilic sulfanyl group in proximity to other reactive sites on the pyrimidine ring allows for various intramolecular and intermolecular cyclization reactions. These reactions are valuable for the synthesis of fused heterocyclic systems. For instance, reaction with bifunctional electrophiles can lead to the formation of thiazolo[5,4-d]pyrimidine derivatives.

Reactivity of the 4(3H)-Thione Group

The 4(3H)-thione group is a thionamide moiety and exhibits its own characteristic reactivity.

Nucleophilic Attack at the Thiocarbonyl Carbon

The carbon atom of the thiocarbonyl group (C=S) is electrophilic and can be attacked by nucleophiles. This reactivity is analogous to that of a carbonyl group, although the C=S bond is generally less polarized but more polarizable. Nucleophilic attack on the thiocarbonyl carbon is a key step in many transformations of the thione group.

Transformations to other Pyrimidine Derivatives (e.g., pyrimidinones)

The thione group can be converted into a carbonyl group, thus transforming the pyrimidine-thione into a pyrimidinone. This transformation can be achieved through various methods, including:

Oxidative Desulfurization: Treatment with oxidizing agents can replace the sulfur atom with an oxygen atom.

Reaction with Alkylating Agents followed by Hydrolysis: Alkylation of the thione sulfur atom forms a methylthio group, which is a good leaving group. Subsequent hydrolysis can then introduce a carbonyl group at that position.

The conversion of pyrimidinethiones to pyrimidinones (B12756618) can also be achieved using reagents like Lawesson's reagent in reverse or other thionation/de-thionation methodologies. researchgate.netresearchgate.net

Ring-Opening and Ring-Closure Reactions of the Pyrimidine Core

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like bromine, can be susceptible to nucleophilic attack that may lead to ring-opening. This is a known phenomenon in pyrimidine chemistry, often referred to as the Dimroth rearrangement, although the specific conditions for this compound would need to be experimentally determined.

Such ring-opening reactions can provide pathways to structurally diverse heterocyclic systems upon subsequent ring-closure (recyclization) reactions. For example, a deconstruction-reconstruction strategy has been reported for the isotopic labeling of pyrimidines, which involves a ring-opening and ring-closing sequence. acs.org These types of reactions highlight the dynamic nature of the pyrimidine core under certain reaction conditions. researchgate.netresearchgate.net

Table 2: Summary of Potential Reactivity of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |

| 6-Sulfanyl | S-Alkylation | Alkyl halides | 6-(Alkylthio)pyrimidine |

| 6-Sulfanyl | S-Acylation | Acyl chlorides | 6-(Acylthio)pyrimidine |

| 6-Sulfanyl | Oxidation | H₂O₂, KMnO₄ | Disulfide, Sulfonic acid |

| 6-Sulfanyl | Cyclization | Bifunctional electrophiles | Fused heterocycles |

| 4(3H)-Thione | Nucleophilic Attack | Nucleophiles | Adducts |

| 4(3H)-Thione | Conversion to Pyrimidinone | Oxidizing agents, Hydrolysis | Pyrimidinone |

| Pyrimidine Ring | Ring-Opening/Closure | Strong nucleophiles/bases | Rearranged heterocycles |

Derivatization for Enhanced Biological Activity or Specific Applications

The chemical structure of this compound, featuring a reactive bromine atom and two sulfur-containing functional groups (a sulfanyl and a thione group), theoretically offers multiple sites for chemical modification. Such modifications could be explored to synthesize a library of derivatives. For instance, the sulfanyl group could be a target for alkylation or arylation to introduce various lipophilic or functionalized side chains. The bromine atom could potentially participate in cross-coupling reactions to introduce diverse substituents at the 5-position of the pyrimidine ring. Furthermore, the thione group could be a reactive handle for various chemical transformations.

However, without specific experimental evidence from research literature, any discussion on the derivatization of this particular compound and the resulting biological activities of its derivatives would be speculative. The development of novel therapeutic agents often involves the synthesis and screening of a wide array of derivatives of a lead compound. It is possible that such studies on this compound exist in proprietary research or have not yet been published.

Future research could focus on exploring the synthetic accessibility of derivatives of this compound and systematically evaluating their biological profiles. Such studies would be essential to determine if this scaffold holds promise for the development of new therapeutic agents.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 6 Sulfanylpyrimidine 4 3h Thione

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

The IR and Raman spectra of 5-Bromo-6-sulfanylpyrimidine-4(3H)-thione would be characterized by absorption bands corresponding to its key functional groups.

C=S (Thione): The C=S stretching vibration is a key marker for this molecule. It typically gives rise to a moderate to weak absorption in the IR spectrum in the range of 1020-1250 cm⁻¹. researchgate.net In Raman spectroscopy, this band can sometimes be more intense.

S-H (Thiol/Sulfanyl): The S-H stretching vibration is generally weak in the IR spectrum and appears in the region of 2550-2600 cm⁻¹. Its observation can sometimes be challenging, but its presence is a definitive indicator of the sulfanyl (B85325) group.

C-Br (Bromo): The C-Br stretching vibration is found in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Other important vibrations would include N-H stretching and bending, and various ring stretching modes of the pyrimidine (B1678525) core.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-H | Stretch | 2550 - 2600 |

| N-H | Stretch | 3100 - 3300 |

| C=S | Stretch | 1020 - 1250 |

Note: These are typical ranges and can be shifted by the molecular environment and intermolecular interactions.

The presence of both hydrogen bond donors (N-H and S-H) and acceptors (C=S and nitrogen atoms in the ring) suggests that this compound is likely to exhibit significant intermolecular hydrogen bonding in the solid state and in concentrated solutions.

Vibrational spectroscopy is an excellent tool for studying these interactions. Hydrogen bonding typically causes a broadening and a shift to lower frequency (red shift) of the stretching vibrations of the donor group. Therefore, the N-H and S-H stretching bands would be expected to be broad and appear at lower wavenumbers than they would for an isolated molecule in the gas phase. The C=S stretching vibration may also be affected, potentially shifting to a lower frequency if the sulfur atom acts as a hydrogen bond acceptor. By comparing spectra taken in different solvents (polar vs. non-polar) or at different concentrations, the extent and nature of these hydrogen bonding interactions can be investigated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of similar intensity at m/z values separated by two units.

The fragmentation of the molecular ion would likely proceed through several pathways, initiated by the loss of small, stable molecules or radicals. Key fragmentation patterns anticipated for pyrimidine-thiones and related structures include:

Loss of the bromo substituent: Cleavage of the C-Br bond would result in a significant fragment ion.

Thione-thiol tautomerism and subsequent fragmentation: The thione groups can tautomerize to thiol groups, influencing the fragmentation pathways.

Ring cleavage: The pyrimidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. The stability of the pyrimidine ring, however, often results in it being a major fragment itself.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₄H₃⁷⁹BrN₂S₂]⁺ | 250 | Molecular ion (⁷⁹Br isotope) |

| [C₄H₃⁸¹BrN₂S₂]⁺ | 252 | Molecular ion (⁸¹Br isotope) |

| [C₄H₃N₂S₂]⁺ | 171 | Loss of Br radical |

| [C₃HN₂S₂]⁺ | 129 | Further fragmentation of the ring |

Note: The m/z values are nominal and based on the most abundant isotopes of C, H, N, and S. The actual measured values may differ slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (usually non-bonding or π-orbitals) to higher energy anti-bonding orbitals (π* or σ*). For this compound, the UV-Vis spectrum is expected to be influenced by the pyrimidine ring system, the bromo substituent, and the thione/thiol groups.

The electronic spectrum would likely exhibit absorptions corresponding to π → π* and n → π* transitions. The extensive conjugation in the pyrimidine ring, coupled with the presence of the sulfur atoms, would likely result in absorption maxima in the UV region.

Crucially, UV-Vis spectroscopy is a valuable tool for studying the tautomeric equilibrium between the thione and thiol forms of the molecule. The different electronic environments of the chromophores in each tautomer would lead to distinct absorption spectra. By analyzing the spectrum under different conditions (e.g., varying solvent polarity), it would be possible to infer the predominant tautomeric form in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related pyrimidine derivatives provides insight into the expected structural features. mdpi.com

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. Key structural parameters to be determined would include:

The C-S and C=S bond lengths, which would confirm the thione character in the solid state. A typical C=S double bond is around 1.62 Å, while a C-S single bond is approximately 1.81 Å.

The C-Br bond length.

The geometry of the pyrimidine ring, including its planarity.

The bond angles around the nitrogen, carbon, and sulfur atoms, which would reveal the hybridization and local geometry.

Table 2: Representative Bond Lengths and Angles from Related Pyrimidine Structures

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| C=S | ~1.62 - 1.68 | N-C-N | ~115 - 120 |

| C-S | ~1.75 - 1.82 | C-S-C | ~100 - 105 |

| C-Br | ~1.85 - 1.90 | C-C-Br | ~118 - 122 |

| C-N | ~1.32 - 1.38 | ||

| C-C | ~1.38 - 1.45 |

Note: These are generalized values and the actual experimental values for the target compound may vary.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. For this compound, several types of interactions would be expected to play a crucial role in the crystal packing:

Hydrogen Bonding: The presence of N-H groups allows for the formation of strong hydrogen bonds, which are highly directional and play a significant role in organizing the molecules in the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or sulfur atoms.

π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, stabilized by π-π interactions.

Computational and Theoretical Investigations of 5 Bromo 6 Sulfanylpyrimidine 4 3h Thione

Quantum Chemical Calculations

Quantum chemical calculations are indispensable in modern chemistry for providing insights into the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, energies, and a host of other properties with remarkable accuracy.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of molecules due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 5-Bromo-6-sulfanylpyrimidine-4(3H)-thione, DFT can be employed to optimize its molecular geometry, calculate its vibrational frequencies, and determine its electronic properties.

A typical DFT study on this compound would involve the use of a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to provide a good description of the electronic environment, including the effects of polarization. nih.gov Such calculations would yield the total electronic energy, the energies of the molecular orbitals, and the distribution of electron density. The optimized geometry would provide precise bond lengths and angles, offering a detailed picture of the molecule's three-dimensional structure. Furthermore, Mulliken atomic charges can be calculated to understand the partial charges on each atom, which is crucial for predicting intermolecular interactions. nih.gov

Illustrative Energetic Data from DFT Calculations

| Parameter | Representative Value |

| Total Electronic Energy | -xxxx.xxxx Hartrees |

| Dipole Moment | x.xx Debye |

| Rotational Constants | A = x.xxxx GHz, B = y.yyyy GHz, C = z.zzzz GHz |

Note: The values in this table are representative and are based on typical results for similar heterocyclic compounds. They are intended for illustrative purposes only.

Ab Initio Methods for High-Level Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations. chemeurope.com While computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic structure and energies.

For this compound, a high-level ab initio calculation, such as MP2 or CCSD(T), could be used to obtain a highly accurate energy and electron correlation effects, which are not fully accounted for in standard DFT functionals. These calculations are particularly useful for validating the results obtained from DFT and for studying systems where electron correlation plays a critical role. The choice of basis set is also crucial in ab initio calculations, with larger basis sets generally yielding more accurate results at a higher computational cost.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. westernsydney.edu.au Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For the substituents, such as the sulfanyl (B85325) group, rotation around the C-S bond could lead to different conformers with varying energies.

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as a bond length, bond angle, or dihedral angle. uni-muenchen.deq-chem.comq-chem.com By systematically varying a specific dihedral angle (e.g., the one defining the orientation of the sulfanyl group) and optimizing the rest of the molecular geometry at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for their interconversion. This analysis would reveal the most stable conformation of this compound and the energy barriers between different conformations.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The electronic properties of a molecule are key to understanding its chemical reactivity. Molecular orbital (MO) theory provides a framework for describing the distribution of electrons in a molecule and for predicting how it will interact with other species.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathways

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. pku.edu.cn

For this compound, the energy and spatial distribution of the HOMO and LUMO would be key indicators of its reactivity. A relatively high HOMO energy would suggest that the molecule is a good electron donor (nucleophile), while a low LUMO energy would indicate that it is a good electron acceptor (electrophile). wuxiapptec.com The HOMO-LUMO energy gap is also an important parameter; a small gap is generally associated with higher chemical reactivity and lower kinetic stability. nih.govirjweb.com The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively, thus providing insights into potential reaction pathways. For instance, in many pyrimidine (B1678525) derivatives, the HOMO and LUMO are often localized on the pyrimidine ring and its substituents. researchgate.net

Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -x.xx |

| LUMO | -y.yy |

| HOMO-LUMO Gap | z.zz |

Note: The values in this table are representative and are based on typical results for similar heterocyclic compounds. They are intended for illustrative purposes only.

Fukui Functions for Electrophilic and Nucleophilic Sites

While FMO theory provides a qualitative picture of reactivity, Fukui functions offer a more quantitative measure of the reactivity of different sites within a molecule. wikipedia.org The Fukui function, derived from DFT, describes the change in electron density at a particular point in space when an electron is added to or removed from the molecule. rsc.orgresearchgate.net

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance), which indicates the sites most susceptible to attack by a nucleophile.

f-(r) for electrophilic attack (electron donation), which highlights the sites most likely to be attacked by an electrophile.

f0(r) for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the reactivity of the different atomic sites. For example, a high value of f+ on a particular carbon atom would suggest that it is a strong electrophilic site, while a high value of f- on a nitrogen or sulfur atom would indicate a strong nucleophilic character. This information is invaluable for predicting the regioselectivity of chemical reactions. researchgate.net

Illustrative Condensed Fukui Function Values

| Atom | f+ | f- |

| N1 | x.xxx | y.yyy |

| C2 | x.xxx | y.yyy |

| N3 | x.xxx | y.yyy |

| C4 | x.xxx | y.yyy |

| C5 | x.xxx | y.yyy |

| C6 | x.xxx | y.yyy |

| Br | x.xxx | y.yyy |

| S(6) | x.xxx | y.yyy |

| S(4) | x.xxx | y.yyy |

Note: The values in this table are representative and are based on typical results for similar heterocyclic compounds. They are intended for illustrative purposes only.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic characteristics of molecules, aiding in their identification and structural elucidation. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing functionals like B3LYP with various basis sets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane). While specific calculated values for this compound are not available in the reviewed literature, the methodology would involve optimizing the molecule's geometry and then performing GIAO calculations. The resulting data would provide a theoretical spectrum, detailing the expected resonance frequencies for each unique proton and carbon atom in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule after geometric optimization. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and other molecular vibrations. For this compound, key predicted vibrational modes would include the C=O stretch, C=S stretch (thione), N-H bend, and C-Br stretch. Comparing these predicted frequencies with experimental data can confirm the molecule's structure and functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov This calculation provides information about the electronic transitions between molecular orbitals, predicting the wavelengths of maximum absorption (λmax). For this compound, TD-DFT calculations could identify the key n → π* and π → π* transitions responsible for its UV-Vis absorption profile.

Table 1: Predicted Spectroscopic Parameters (Hypothetical Data)

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹³C NMR (C=S) | ~175-185 ppm | DFT/GIAO |

| ¹³C NMR (C=O) | ~160-170 ppm | DFT/GIAO |

| IR (N-H stretch) | ~3200-3400 cm⁻¹ | DFT/B3LYP |

| IR (C=O stretch) | ~1650-1700 cm⁻¹ | DFT/B3LYP |

| IR (C=S stretch) | ~1200-1250 cm⁻¹ | DFT/B3LYP |

| UV-Vis (λmax) | ~250-350 nm | TD-DFT |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. By simulating the atomic motions over time, MD can provide a detailed picture of the compound's flexibility, stability, and solvation.

Investigation of Thiol-Thione Tautomeric Preferences through Computational Modeling

Like many heterocyclic compounds containing a thioamide moiety, this compound can exist in two tautomeric forms: the thione form and the thiol form. Tautomerism is a critical aspect to consider as the different forms can have distinct chemical reactivities and biological activities.

Computational modeling, particularly using quantum chemical methods like DFT, is highly effective for investigating the relative stabilities of tautomers. researchgate.netnih.gov By calculating the total electronic energies of the optimized geometries for both the thione and thiol forms, researchers can determine which tautomer is energetically more favorable. Studies on similar heterocyclic thiones, such as 1,2,4-triazole-3-thiones, have shown that the thione form is generally the most stable tautomer in the gas phase. researchgate.net Solvation models can also be applied to understand how polar protic or aprotic solvents might shift this equilibrium. zsmu.edu.ua For this compound, these calculations would clarify the predominant tautomeric form under different conditions, which is essential for interpreting its reactivity and potential biological interactions.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Key Structural Feature |

|---|---|

| This compound | C=S (thione) and C=O (keto) groups |

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are cornerstone techniques in modern drug discovery, allowing for the rapid assessment of a compound's potential to interact with specific biological targets. These methods computationally predict the preferred binding orientation and affinity of a ligand to a protein's active site.

Given that various pyrimidine-thione derivatives have been investigated as potential antineoplastic agents, molecular docking studies for this compound would be a logical step to explore its therapeutic potential. nih.gov The process involves preparing a 3D model of the target protein (e.g., a kinase or a signaling protein like H-RAS) and computationally "docking" the 3D structure of the pyrimidine compound into the binding site. nih.gov The output is typically a binding energy score (e.g., in kcal/mol), which estimates the affinity of the interaction, and a predicted binding pose, which reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts. For instance, studies on similar pyrimidine derivatives have explored their binding to targets like the H-RAS GTP-active form and Bcr-Abl kinase. nih.govnih.gov Such studies for this compound could identify potential protein targets and provide a rationale for its mechanism of action, guiding subsequent in vitro biological evaluation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Exploration of Biological Activities in Vitro Studies of 5 Bromo 6 Sulfanylpyrimidine 4 3h Thione

Antimicrobial Activity Investigations

The antimicrobial potential of pyrimidine (B1678525) derivatives is well-documented, with various substitutions on the pyrimidine ring influencing their activity against a range of pathogens. nih.gov While specific studies on the antimicrobial activity of 5-Bromo-6-sulfanylpyrimidine-4(3H)-thione are limited, research on analogous compounds provides valuable insights.

Thiophenyl pyrimidine derivatives have demonstrated efficacy against Gram-positive bacteria. One study reported that a novel thiophenyl-pyrimidine derivative was a potent antibacterial agent against these strains. nih.gov In tests conducted against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs), the compound exhibited greater antibacterial potency than both vancomycin (B549263) and methicillin. nih.gov Similarly, other research has shown that certain pyrimidine derivatives are active against Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov For instance, (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine, a related heterocyclic compound, inhibited the growth of S. aureus at a concentration of 0.5 µg/mL and MRSA at 32 µg/mL. nih.gov

Interactive Table: In Vitro Activity of Related Pyrimidine Derivatives Against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | Reported Activity (MIC/Other) | Source |

| Thiophenyl-pyrimidine derivative | MRSA, VREs | Higher potency than vancomycin and methicillin | nih.gov |

| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Staphylococcus aureus | Significant activity, comparable to Spectinomycin | nih.gov |

| 5-Benzylidenethiazolidin-4-ones | Staphylococcus aureus ATCC 29213 | 0.5 µg/mL | nih.gov |

| 5-Benzylidenethiazolidin-4-ones | MRSA ATCC 43300 | 32 µg/mL | nih.gov |

The activity of pyrimidine derivatives against Gram-negative bacteria appears to be more variable. While some pyrimidine derivatives have shown no inhibitory activity against Escherichia coli or Pseudomonas aeruginosa, others have demonstrated notable effects. nih.gov For example, certain novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines displayed significant antibacterial activity against Neisseria gonorrhoeae strains, with efficacy comparable or even superior to the commercial drug Spectinomycin. nih.gov

Interactive Table: In Vitro Activity of Related Pyrimidine Derivatives Against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | Reported Activity (MIC/Other) | Source |

| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Neisseria gonorrhoeae | Significant activity, comparable to Spectinomycin | nih.gov |

| 5-Benzylidenethiazolidin-4-ones/Pyrimidinediones | Escherichia coli, Pseudomonas aeruginosa | No growth inhibition observed | nih.gov |

The antifungal properties of pyrimidine derivatives have also been explored. Thiouracil derivatives, which are structurally related to this compound, are considered potential antifungal therapeutics. eurekaselect.com Studies on various pyrazolopyrimidine derivatives have shown potent activity against fungal strains such as Candida albicans, Aspergillus niger, Aspergillus fumigatus, Penicillium chrysogenum, and Fusarium oxysporum, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 7.81 and 15.62 μg/mL. nih.gov

Interactive Table: In Vitro Antifungal Activity of Related Pyrimidine Derivatives

| Compound Class | Fungal Strain | Reported Activity (MIC) | Source |

| Pyrazolopyrimidine derivative | Candida albicans | 15.62 µg/mL | nih.gov |

| Pyrazolopyrimidine derivative | Aspergillus niger | 15.62 µg/mL | nih.gov |

| Pyrazolopyrimidine derivative | Aspergillus fumigatus | 15.62 µg/mL | nih.gov |

| Pyrazolopyrimidine derivative | Fusarium oxysporum | 7.81 µg/mL | nih.gov |

The structural features of pyrimidine derivatives, such as the presence of a pyrimidine ring, allow them to interact with genetic materials and enzymes within microbial cells. nih.gov For thiophenyl-substituted pyrimidine derivatives, one proposed mechanism of action against Gram-positive bacteria is the effective inhibition of FtsZ (filamenting temperature-sensitive mutant Z) polymerization and its GTPase activity. nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to a bactericidal effect. nih.gov For other antimicrobial pyrimidine derivatives, proposed mechanisms include the damaging of the cell membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism.

Antiviral Activity Studies (In Vitro)

The antiviral potential of pyrimidine analogues is a significant field of study, particularly for compounds containing bromine and a sulfur-related group.

Research into 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which are structurally similar to this compound, has provided insights into their antiviral capabilities. A series of these pyrimidinone derivatives were synthesized and evaluated for their antiviral activity in various cell cultures. nih.gov Although some of these compounds were found to be active against several virus strains, their efficacy was often observed at concentrations close to their toxicity threshold. nih.gov

Focus on Specific Viral Targets

The antiviral potential of pyrimidine derivatives has been an area of significant research interest. Studies have shown that compounds structurally related to this compound can elicit an antiviral response by modulating the host's immune system. Specifically, research on 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinone derivatives, which are close analogues, demonstrated that these compounds possess interferon-inducing activity. nih.gov Interferons are critical signaling proteins that orchestrate the innate immune response against viral infections. However, the same research noted that the corresponding pyrimidine thiones—the class to which this compound belongs—were less active in inducing interferon compared to their pyrimidinone counterparts. nih.gov The specific viral pathogens that these compounds may target were not explicitly detailed in the reviewed literature.

Anticancer/Antiproliferative Evaluations (In Vitro)

The pyrimidine framework is a versatile heterocyclic scaffold that has been extensively developed for anticancer applications. nih.gov Its derivatives are recognized for their diverse chemical reactivity and a broad spectrum of biological activities, which has led to their investigation as potential antiproliferative agents. nih.govbohrium.com The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them valuable candidates in the design of drugs that can interfere with cancer cell proliferation. bohrium.com

While direct cytotoxic data for this compound against specific cancer cell lines is not detailed in the reviewed scientific literature, numerous studies on brominated heterocyclic compounds and pyrimidine derivatives have demonstrated significant antiproliferative effects. These studies provide a strong rationale for the potential anticancer activity of this class of molecules.

For instance, various brominated derivatives have shown potent cytotoxicity against a range of human cancer cell lines. Research on brominated acetophenone (B1666503) derivatives revealed remarkable activity, with one compound exhibiting IC₅₀ values below 10 µg/mL against both MCF7 (breast adenocarcinoma) and PC3 (prostate adenocarcinoma) cell lines. farmaciajournal.com Similarly, a 5-bromo-indole derivative was found to inhibit the proliferation of the A549 lung cancer cell line with an IC₅₀ value of 14.4 µg/mL. nih.govnih.gov Furthermore, studies on other pyrimidine-based structures, such as pyrrolopyrimidine derivatives, have reported cytotoxic effects on MCF-7 cells with an IC₅₀ value of 23.42 µM. nih.gov These findings collectively underscore the potential of bromo-substituted heterocyclic scaffolds as a source of effective cytotoxic agents.

Interactive Table: In Vitro Cytotoxicity of Related Bromo-Substituted and Pyrimidine Compounds Below is a summary of cytotoxicity data for compounds structurally related to this compound.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ Value |

| Brominated Acetophenone | Derivative 5c | A549 (Alveolar Adenocarcinoma) | 11.80 µg/mL farmaciajournal.com |

| Brominated Acetophenone | Derivative 5c | Caco2 (Colorectal Adenocarcinoma) | 18.40 µg/mL farmaciajournal.com |

| Brominated Acetophenone | Derivative 5c | MCF7 (Breast Adenocarcinoma) | < 10 µg/mL farmaciajournal.com |

| Brominated Acetophenone | Derivative 5c | PC3 (Prostate Adenocarcinoma) | < 10 µg/mL farmaciajournal.com |

| 5-Bromo-Indole Derivative | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL nih.govnih.gov |

| Pyrrolopyrimidine Derivative | Compound 3 | MCF-7 (Breast Cancer) | 23.42 µM nih.gov |

A key strategy in modern anticancer drug discovery is the targeted inhibition of enzymes and signaling pathways that are crucial for tumor growth and survival. Derivatives of 5-bromopyrimidine (B23866) have shown significant promise in this area, particularly as inhibitors of phosphodiesterase 5 (PDE5).

In vitro studies on 5-bromopyrimidin-4(3H)-ones, the oxygen-containing analogues of the title compound, have identified them as a potent scaffold for PDE5 inhibitors. researchgate.net By exploring substituents at the 6-position of the pyrimidine ring, researchers developed highly active compounds. One notable derivative, 13a, demonstrated exceptionally high inhibitory activity against PDE5 with an IC₅₀ of just 1.7 nM. researchgate.net PDE5 inhibitors are known to have antiproliferative and anti-inflammatory properties, making them relevant targets for cancer therapy. nih.gov

In addition to PDE5, other pyrimidine-based structures have been found to inhibit key kinases involved in cancer progression. For example, certain pyrido-pyrimidine derivatives have shown promising inhibitory activity against kinases such as CDK4/cyclin D1, EGFR, and PDGFRβ, which are all critical regulators of the cell cycle and growth signaling. researchgate.net

Antioxidant Activity Assessment (In Vitro)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathology of numerous diseases, including cancer. researchgate.net Pyrimidine derivatives have been evaluated for their ability to counteract oxidative damage.

General studies on pyrimidines have shown their potential as free radical scavengers. farmaciajournal.com The antioxidant capacity of these compounds is often assessed using standard in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. farmaciajournal.com Research suggests that the presence of electron-withdrawing groups, such as the bromine atom in the title compound, can contribute to potent antioxidant activity. farmaciajournal.com For example, the free radical scavenging activity of a related 5-bromo-indole derivative was measured with an IC₅₀ value of 99.6 µg/mL in a DPPH assay. nih.gov Other pyrimidine derivatives, like thieno[2,3-d]pyrimidines, have also shown antioxidant properties in lipid peroxidation assays. researchgate.net

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies have been crucial in optimizing their anticancer potential. bohrium.comresearchgate.net Research has established that modifications to the pyrimidine core can lead to significant changes in functionality and antitumor activity. nih.gov For instance, the nature and position of substituents on the pyrimidine ring are critical determinants of the compound's ability to inhibit molecular targets like kinases or to induce apoptosis in cancer cells. researchgate.net

The presence and position of the bromo group on the pyrimidine ring are of significant interest in SAR studies. While direct studies on modifications of the bromo group in this compound are limited, research on analogous compounds highlights its importance.

The bromine atom's electron-withdrawing properties are thought to contribute positively to the antioxidant potential of pyrimidine derivatives. farmaciajournal.com In the context of anticancer activity, the bromo substituent is often a key feature for potent biological effects. For example, in the development of 5-bromopyrimidin-4(3H)-one based PDE5 inhibitors, the 5-bromo substituent was retained across the series, while modifications were made at other positions, suggesting the bromo group is crucial for high-affinity binding to the enzyme. researchgate.net In a separate study on brominated coelenteramine compounds, the 4-bromophenyl moiety was found to be essential for their anticancer activity; its modification or removal led to an impairment of cytotoxic effects. nih.gov These findings collectively suggest that the 5-bromo substituent is a critical pharmacophoric feature that likely plays a defining role in the biological activity profile of this compound and its derivatives.

Influence of Substitutions on the Sulfanyl (B85325)/Thione Moieties

The sulfanyl and thione groups at the C6 and C4 positions of the pyrimidine ring are critical for its biological activity and serve as key handles for chemical modification. Alterations at these positions have been shown to significantly impact the compound's therapeutic properties.

For instance, the conversion of a pyrimidine-thiol to a series of pyrimidine benzothioate derivatives through benzoylation has been explored. researchgate.netnih.gov Subsequent sulfoxidation of these benzothioates using hydrogen peroxide and glacial acetic acid can yield a diverse array of pyrimidine sulfonyl methanone (B1245722) derivatives. researchgate.netnih.gov These chemical transformations from a thione to a thioate and then to a sulfonyl methanone can profoundly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. In one study, the starting 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride exhibited significant antimicrobial potency, a property that was diminished in many of its modified derivatives, highlighting the intricate relationship between the chemical nature of the sulfur-containing moiety and bioactivity. researchgate.netnih.gov

Furthermore, the condensation of a pyrimidine-thiol with sulfonyl chloride derivatives leads to the formation of pyrimidine sulfonothioates, which can be further oxidized to sulfonyl sulfonyl pyrimidines. researchgate.netnih.gov Certain pyrimidine sulfonothioates have demonstrated robust antioxidant activity by efficiently scavenging DPPH• radicals and have also shown promising anti-tumor effects against cell lines such as the MCF-7 breast cancer cell line. researchgate.netnih.gov Glycosylation of the thiopyrimidine derivative can result in the formation of acetylated thioglycosides, which can be deacetylated to the free hydroxythioglycosides, and these have been studied for their anticancer activity. researchgate.net

These studies collectively suggest that the sulfanyl/thione moieties of this compound are not mere structural components but are pivotal to its biological activity. Modifications such as S-alkylation, S-acylation, oxidation, and glycosylation can either enhance or reduce its therapeutic efficacy, depending on the nature of the substituent and the biological target.

| Modification of Sulfanyl/Thione Moiety | Resulting Derivative | Observed In Vitro Biological Activities | Reference |

| Benzoylation | Pyrimidine benzothioates | Antimicrobial activity | researchgate.netnih.gov |

| Sulfoxidation of benzothioates | Pyrimidine sulfonyl methanones | Altered antimicrobial and antioxidant activity | researchgate.netnih.gov |

| Condensation with sulfonyl chlorides | Pyrimidine sulfonothioates | Antioxidant, anti-tumor activity | researchgate.netnih.gov |

| Sulfoxidation of sulfonothioates | Sulfonyl sulfonyl pyrimidines | Investigated for various biological activities | researchgate.netnih.gov |

| Glycosylation | Thioglycosides | Anticancer activity | researchgate.net |

Effect of Changes to the Pyrimidine Ring Core

The pyrimidine ring itself serves as a versatile scaffold, and substitutions on this core are a well-established strategy for modulating biological activity. The bromine atom at the C5 position of this compound is a key feature that influences its electronic character and lipophilicity, which in turn can affect its interaction with biological macromolecules.

The introduction of electron-withdrawing groups, such as chloro, fluoro, bromo, and nitro functional groups, at various positions on the pyrimidine or attached phenyl rings has been shown to result in excellent antibacterial and antifungal activities in some series of pyrimidine derivatives. nih.gov This suggests that the bromo substituent in the target compound likely plays a significant role in its biological profile.

In studies on related heterocyclic systems, the replacement of a methyl group with a bromo substituent has been used to probe functional group compatibility and to serve as a reactive intermediate for further chemical modifications. nih.gov Such bromo-substituted analogs have been found to retain biological activity, indicating that this position can tolerate halogen substituents. nih.gov

Furthermore, the nature of the substituent at the C5 position can influence the conformation of side chains attached to the pyrimidine ring, thereby contributing to the potency and selectivity of the compound. For example, in a series of pyrrolo[2,3-d]pyrimidines, a C5-methyl group was designed to afford hydrophobic interactions with specific amino acid residues in the target enzyme. nih.gov This principle of using C5 substituents to achieve specific interactions can be extrapolated to the bromo group in this compound.

| Modification to Pyrimidine Ring | Example Substituent | Potential Influence on Biological Activity | Reference |

| Halogenation | Bromo, Chloro, Fluoro | Enhanced antibacterial and antifungal activities | nih.gov |

| Alkylation | Methyl | Hydrophobic interactions with target enzymes | nih.gov |

| Arylation | Phenyl | Can be essential for maintaining a bioactive conformation | nih.gov |

Advanced Applications and Future Research Directions

Role as a Synthetic Intermediate for Complex Molecules

The intrinsic reactivity of its functional groups makes 5-Bromo-6-sulfanylpyrimidine-4(3H)-thione a promising intermediate for synthesizing more complex molecular architectures. The presence of a bromine atom, a reactive thiol/thione group, and a second thione group provides multiple handles for sequential and selective chemical modifications.

Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position, significantly increasing molecular diversity. Studies on related 6-bromo-4-chlorothienopyrimidines have demonstrated the feasibility of selective Suzuki reactions, which could be analogously applied here. researchgate.net

Cyclization Reactions: The vicinal arrangement of the bromo and sulfanyl (B85325) groups is particularly suited for constructing fused heterocyclic systems. For instance, reaction with appropriate reagents could lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives, a class of compounds with significant biological activities. nih.govmdpi.com The synthesis of pyrimidines can serve as the foundational step for producing a multitude of heterocyclic compounds. gsconlinepress.com

S-Alkylation and S-Arylation: The sulfanyl group (-SH) is readily alkylated or arylated to introduce various substituents. This reaction, commonly performed on related 2-thioxopyrimidines, can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, or to attach linkers for conjugation to other molecules. nih.gov

Development of Novel Heterocyclic Scaffolds based on the this compound Core

The title compound is an ideal starting point for the development of novel and biologically relevant heterocyclic scaffolds. The pyrimidine (B1678525) ring itself is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic bioactive molecules. rasayanjournal.co.inmdpi.comnih.gov

The most direct application is the synthesis of thieno[2,3-d]pyrimidines. This scaffold is present in numerous compounds investigated for their therapeutic potential. The synthesis often involves the cyclization of a pyrimidine precursor bearing appropriate functional groups. nih.govmdpi.com For example, an appropriately substituted thiophene (B33073) can be used to construct the thieno[2,3-d]pyrimidin-4(3H)-one core structure. nih.gov The versatility of this approach allows for the creation of large libraries of polysubstituted thienopyrimidines for biological screening. nih.gov By starting with this compound, researchers can access unique thienopyrimidines where the C5-bromo substituent remains available for subsequent diversification, a strategy that has been explored in related systems to build molecular complexity. researchgate.net Multicomponent reactions are also emerging as a powerful method for constructing medicinally important scaffolds like pyrrolo[2,3-d]pyrimidines from simple starting materials. osi.lv

Exploration in Photodynamic Therapy (PDT) or Related Photophysical Applications

Photodynamic therapy (PDT) is a medical treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill targeted cells, such as cancer cells. nih.govyoutube.comyoutube.com The efficacy of a photosensitizer depends on its ability to absorb light and efficiently generate cytotoxic ROS. youtube.com

While there is no direct evidence in the available literature linking this compound to PDT, its structure contains features that merit investigation. The presence of sulfur atoms and a heavy bromine atom could potentially influence the photophysical properties of the molecule. The "heavy atom effect" is a known phenomenon where the presence of atoms like bromine or iodine can enhance the rate of intersystem crossing, a key step in the generation of the triplet excited state necessary for producing singlet oxygen, the primary cytotoxic agent in Type II PDT.

Future research could involve synthesizing the compound and its derivatives and characterizing their photophysical properties, including absorption and emission spectra, quantum yields of fluorescence and phosphorescence, and singlet oxygen generation efficiency. Cyclodextrin-based nanoplatforms have been explored to improve the bioavailability and photostability of hydrophobic photosensitizers, a strategy that could be relevant if this pyrimidine scaffold shows promise. nih.gov

Prospects for Rational Drug Design and Discovery

The pyrimidine nucleus is a cornerstone of modern drug discovery, with derivatives showing a vast range of biological activities, including anticancer, antiviral, and antimicrobial effects. gsconlinepress.commdpi.comnih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile scaffold for interacting with various biological targets. mdpi.com

Kinase Inhibitors: Thieno[2,3-d]pyrimidines, which can be synthesized from the title compound, are well-known scaffolds for protein kinase inhibitors. For example, derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer drug resistance in non-small cell lung cancer. nih.gov Rational design of derivatives of this compound could target the ATP-binding site of various kinases implicated in cancer.

DHFR Inhibitors: Dihydrofolate reductase (DHFR) is another established target for anticancer drugs. Thieno[2,3-d]pyrimidine-4-one derivatives have been synthesized and evaluated as nonclassical lipophilic DHFR inhibitors, showing potent growth inhibition against numerous human tumor cell lines. nih.gov

Antiviral Agents: The pyrimidine core is central to many antiviral drugs, including those used to treat HIV. mdpi.comresearchgate.net Novel uracil (B121893) derivatives have been designed as HIV capsid protein inhibitors. researchgate.net The unique substitution pattern of this compound could be exploited to design new agents targeting viral enzymes or structural proteins.

Future work would involve computational (in silico) studies, such as molecular docking, to predict the binding affinity of virtual libraries of its derivatives against key biological targets. Promising candidates would then be synthesized and subjected to in vitro biological evaluation. nih.govresearchgate.net

Unexplored Reactivity and Derivatization Opportunities

The combination of functional groups in this compound offers numerous avenues for derivatization that remain largely unexplored for this specific molecule. The potential for thiol-thione tautomerism adds another layer of chemical complexity and opportunity. nih.gov

A summary of potential, unexplored reactions is presented below:

| Reaction Type | Reagents and Conditions | Potential Product |

| S-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | 6-(Alkylthio)-5-bromo-pyrimidine-4(3H)-thione derivatives nih.gov |

| N-Alkylation | Alkyl halides, Strong Base | N-substituted pyrimidine derivatives |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-6-sulfanylpyrimidine-4(3H)-thione derivatives researchgate.net |

| Thienopyrimidine Formation | α-haloketones or related reagents | Fused thieno[2,3-d]pyrimidine scaffolds nih.govmdpi.com |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, alkoxides) under specific conditions | 5-Substituted-6-sulfanylpyrimidine-4(3H)-thione derivatives |

Methodological Advancements in Synthesis and Characterization

Advancements in chemical synthesis and analytical techniques can greatly facilitate the exploration of this compound and its derivatives.

Synthesis: Modern synthetic methods like multicomponent reactions (MCRs) offer an efficient way to construct complex heterocyclic systems in a single step from simple precursors. osi.lvresearchgate.netfao.org The synthesis of related 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitriles has been achieved by refluxing an aromatic aldehyde, malononitrile, and thiourea (B124793). nih.gov Microwave-assisted synthesis is another powerful tool that can dramatically reduce reaction times and improve yields for pyrimidine synthesis. rasayanjournal.co.inresearchgate.net

Characterization: The unambiguous identification of novel derivatives would rely on a suite of modern spectroscopic techniques. Complex NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC), mass spectrometry (MS), and elemental analysis are essential for structural elucidation. nih.govfao.orgresearchgate.net In cases of tautomerism or conformational isomers, advanced NMR studies can provide critical insights into the compound's structure in solution. fao.org

Green Chemistry Approaches to the Synthesis of this compound

Traditional methods for synthesizing heterocyclic compounds often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry principles aim to reduce the environmental impact of chemical processes by using safer solvents, catalysts, and energy-efficient methods. rasayanjournal.co.inresearchgate.net

Future synthesis of this compound and its derivatives should prioritize these approaches:

Microwave-Assisted Synthesis: This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Performing reactions under solventless conditions, for example, using "grindstone chemistry" (mechanochemistry), minimizes the use of volatile organic compounds and can simplify product purification. researchgate.net

Use of Greener Catalysts and Solvents: Replacing hazardous reagents and solvents with more benign alternatives, such as using water or ionic liquids as solvents and employing reusable solid catalysts, aligns with green chemistry goals. rasayanjournal.co.in These methods have been successfully applied to the synthesis of various pyrimidine derivatives, demonstrating their feasibility and benefits. rasayanjournal.co.inresearchgate.net

Q & A